molecular formula C11H12ClFN2O2 B15151419 N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride

N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride

Cat. No.: B15151419
M. Wt: 258.67 g/mol
InChI Key: YCDALHLZEUKJJQ-UHFFFAOYSA-N
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Description

(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is a chemical compound with a unique structure that combines a chlorinated propylidene group with a fluorinated phenyl carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE typically involves the reaction of 1-chloro-2-methylpropylideneamine with 2-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with additional steps for purification and quality control to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorinated and fluorinated groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE has several scientific research applications:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-(1-BROMO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE: Similar structure but with a bromine atom instead of chlorine.

    (E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-CHLOROPHENYL)CARBAMATE: Similar structure but with a chlorine atom on the phenyl ring instead of fluorine.

Uniqueness

(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is unique due to the combination of chlorinated propylidene and fluorinated phenyl carbamate groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H12ClFN2O2

Molecular Weight

258.67 g/mol

IUPAC Name

[(1-chloro-2-methylpropylidene)amino] N-(2-fluorophenyl)carbamate

InChI

InChI=1S/C11H12ClFN2O2/c1-7(2)10(12)15-17-11(16)14-9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,14,16)

InChI Key

YCDALHLZEUKJJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NOC(=O)NC1=CC=CC=C1F)Cl

Origin of Product

United States

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